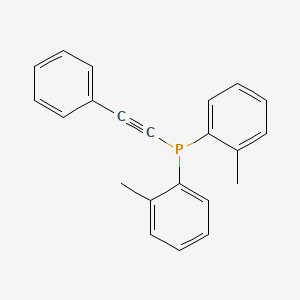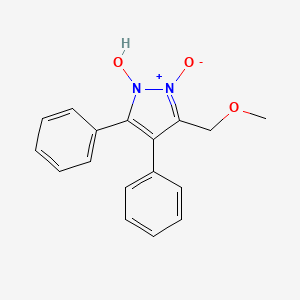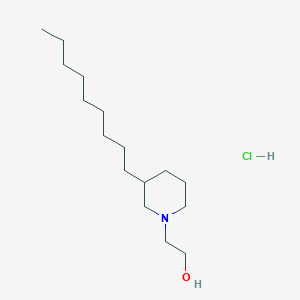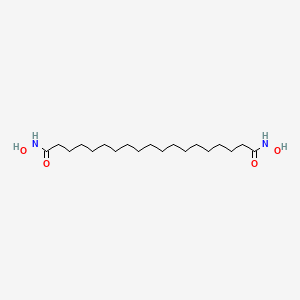
Ethyl 7-(2-formyl-5-oxopyrrolidin-1-YL)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate is a chemical compound characterized by the presence of a pyrrolidine ring, a formyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate typically involves the formation of the pyrrolidine ring followed by the introduction of the formyl and ester groups. One common method involves the reaction of heptanoic acid with ethyl alcohol in the presence of a catalyst to form ethyl heptanoate. This intermediate can then undergo further reactions to introduce the pyrrolidine ring and formyl group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions followed by specific functional group modifications. The use of biocatalysts, such as specific bacterial strains, can also be employed to achieve high enantioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
- Oxidation of the formyl group yields carboxylic acids.
- Reduction of the formyl group yields alcohols.
- Substitution reactions can yield various esters or amides depending on the nucleophile used .
Scientific Research Applications
Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes, potentially inhibiting or modifying their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Ethyl 2-(2-oxopyrrolidin-1-yl)acetate
- Ethyl 2-(2-oxopyrrolidin-1-yl)butyrate
- Ethyl 2-(2-oxopyrrolidin-1-yl)propanoate
Comparison: Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate is unique due to the presence of a longer heptanoate chain and a formyl group, which can significantly influence its reactivity and biological activity compared to shorter-chain analogs. The longer chain can affect the compound’s solubility and interaction with biological membranes, potentially enhancing its efficacy in certain applications .
Properties
CAS No. |
61502-87-2 |
|---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate |
InChI |
InChI=1S/C14H23NO4/c1-2-19-14(18)7-5-3-4-6-10-15-12(11-16)8-9-13(15)17/h11-12H,2-10H2,1H3 |
InChI Key |
VFURZFXINHLLBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCN1C(CCC1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)
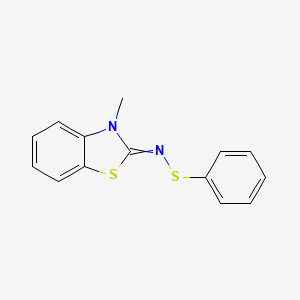

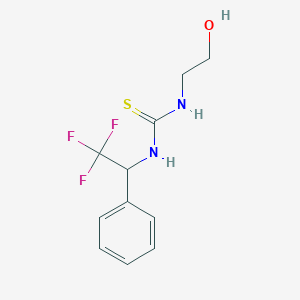
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
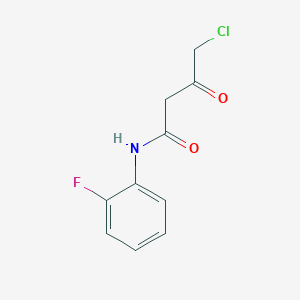
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
